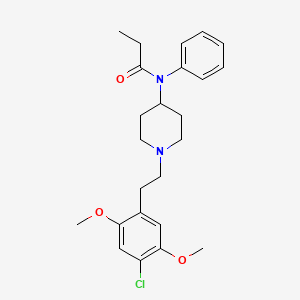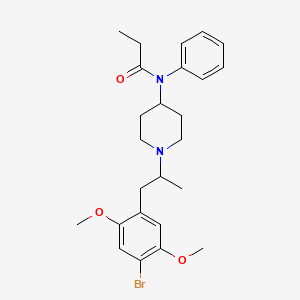
N-(1-(1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(DOB) Fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to known opioids. It is categorized as a phenethylamine and is regulated as a Schedule I compound in the United States . This compound is primarily used as an analytical reference standard in forensic and research applications .
Méthodes De Préparation
The synthesis of N-(DOB) Fentanyl (hydrochloride) involves several steps. The general synthetic route includes the following steps :
Formation of the intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of 4-bromo-2,5-dimethoxyphenylacetonitrile with appropriate reagents.
Coupling reaction: The intermediate is then coupled with N-phenylpropionamide to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the product into its hydrochloride salt form.
The optimized synthetic route for fentanyl and its analogs, including N-(DOB) Fentanyl (hydrochloride), has been developed to achieve high yields (73-78%) and efficient production .
Analyse Des Réactions Chimiques
N-(DOB) Fentanyl (hydrochloride) undergoes various chemical reactions, including :
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(DOB) Fentanyl (hydrochloride) is used in various scientific research applications, including :
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic samples.
Toxicology: It is used in toxicological studies to understand the effects and metabolism of fentanyl analogs.
Pharmacology: It is used in pharmacological studies to investigate the potency, efficacy, and receptor binding properties of fentanyl analogs.
Drug Development: It is used in the development of new opioid analgesics and potential rescue agents for opioid overdose.
Mécanisme D'action
N-(DOB) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This, in turn, downregulates adenylate cyclase, reducing the concentrations of cyclic AMP (cAMP). The decrease in cAMP levels reduces the cAMP-dependent influx of calcium ions, leading to the inhibition of neurotransmitter release and resulting in analgesic effects .
Comparaison Avec Des Composés Similaires
N-(DOB) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as :
- N-(DOBU) Fentanyl (hydrochloride)
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 3-Methylbutyrfentanyl
These compounds share similar structural features but may differ in their potency, efficacy, and pharmacological properties. N-(DOB) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which may influence its receptor binding and metabolic profile .
Propriétés
Formule moléculaire |
C25H33BrN2O3 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
N-[1-[1-(4-bromo-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H33BrN2O3/c1-5-25(29)28(20-9-7-6-8-10-20)21-11-13-27(14-12-21)18(2)15-19-16-24(31-4)22(26)17-23(19)30-3/h6-10,16-18,21H,5,11-15H2,1-4H3 |
Clé InChI |
NVCARFLHKMIFTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C=C2OC)Br)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



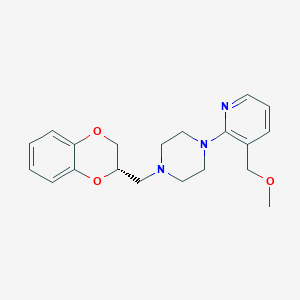
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
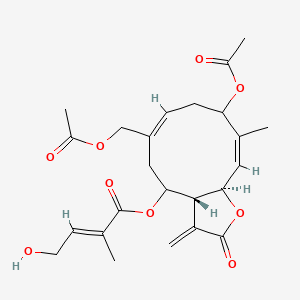
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
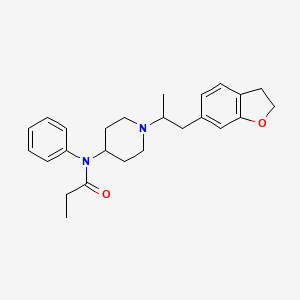
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)


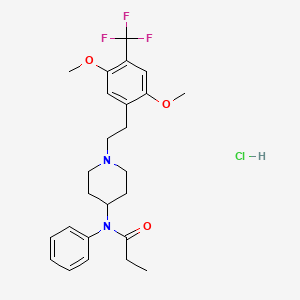

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
